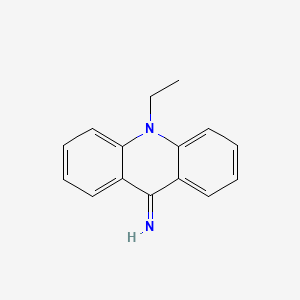![molecular formula C15H21BrClNO B15175763 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide CAS No. 6273-46-7](/img/structure/B15175763.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 32901 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, biological processes, and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 32901 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions, often facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Industrial Production Methods
In an industrial setting, the production of NSC 32901 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with careful monitoring of reaction parameters.
Continuous Flow Processing: This method allows for the continuous production of NSC 32901, improving efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
NSC 32901 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, NSC 32901 can be converted into oxidized derivatives.
Reduction: Reducing agents can convert NSC 32901 into reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various metal catalysts like palladium or platinum are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
NSC 32901 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly in oncology.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which NSC 32901 exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular pathways. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, preventing substrate binding.
Modulate Receptor Function: By acting as an agonist or antagonist at receptor sites.
Alter Gene Expression: Through interaction with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
NSC 32901 can be compared to other similar compounds in terms of structure and function. Some similar compounds include:
NSC 32902: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
NSC 32903: Another related compound with variations in its molecular framework, affecting its biological activity.
NSC 32901 stands out due to its unique combination of properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6273-46-7 |
|---|---|
Fórmula molecular |
C15H21BrClNO |
Peso molecular |
346.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(1-ethylpiperidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H21ClNO.BrH/c1-2-17(10-4-3-5-11-17)12-15(18)13-6-8-14(16)9-7-13;/h6-9H,2-5,10-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BZIGPLYRARWSDR-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCCCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


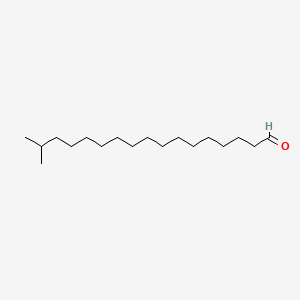
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
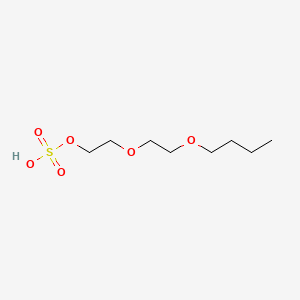
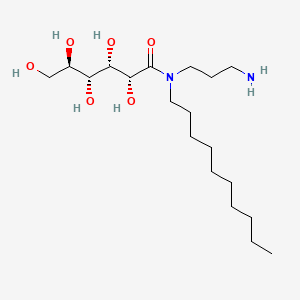

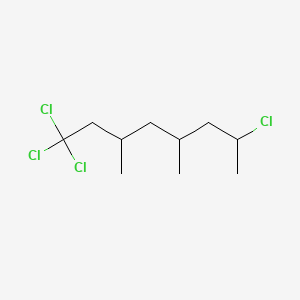
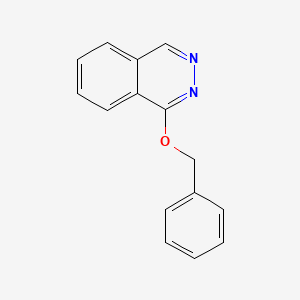

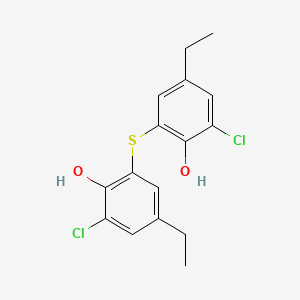

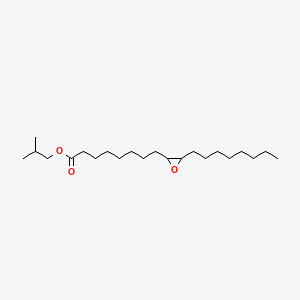

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
